molecular formula C12H16N2 B11811161 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine

3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine

Cat. No.: B11811161
M. Wt: 188.27 g/mol
InChI Key: JLLWPTQBZVFROU-UHFFFAOYSA-N
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Description

3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with a methyl group at the third position, a pyrrolidine ring at the second position, and a vinyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2-chloropyridine with pyrrolidine in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a Heck reaction with vinyl halides to introduce the vinyl group at the fifth position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methyl and vinyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity to these targets, while the vinyl group can participate in covalent bonding or other interactions. The compound’s effects are mediated through pathways involving signal transduction and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)pyridine: Lacks the methyl and vinyl groups, resulting in different chemical reactivity and biological activity.

    3-Methyl-2-(pyrrolidin-1-yl)pyridine: Similar structure but without the vinyl group, leading to different applications and properties.

    5-Vinyl-2-(pyrrolidin-1-yl)pyridine:

Uniqueness

3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine is unique due to the presence of both the methyl and vinyl groups, which confer distinct chemical and biological properties. These substituents enhance the compound’s versatility in synthetic chemistry and its potential as a therapeutic agent.

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

5-ethenyl-3-methyl-2-pyrrolidin-1-ylpyridine

InChI

InChI=1S/C12H16N2/c1-3-11-8-10(2)12(13-9-11)14-6-4-5-7-14/h3,8-9H,1,4-7H2,2H3

InChI Key

JLLWPTQBZVFROU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCCC2)C=C

Origin of Product

United States

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